
1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutanone with tert-butylthiol in the presence of a base to form the corresponding tert-butylsulfanyl derivative. This intermediate is then subjected to a cyanation reaction to introduce the carbonitrile group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides or other derivatives.
Common reagents and conditions used in these reactions include bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The tert-butylsulfanyl group can modulate the compound’s binding affinity and specificity, while the carbonitrile group can participate in hydrogen bonding and other interactions. These molecular interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile can be compared with similar compounds such as:
- 1-(Tert-butylsulfanyl)cyclopentane-1-carbonitrile
- 1-(Tert-butylsulfanyl)cyclohexane-1-carbonitrile
- 1-(Tert-butylsulfanyl)cycloheptane-1-carbonitrile
These compounds share the tert-butylsulfanyl and carbonitrile functional groups but differ in the size of the cycloalkane ring. The unique properties of this compound arise from the strain and reactivity associated with the four-membered cyclobutane ring .
Properties
Molecular Formula |
C9H15NS |
|---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
1-tert-butylsulfanylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H15NS/c1-8(2,3)11-9(7-10)5-4-6-9/h4-6H2,1-3H3 |
InChI Key |
ZSCVKDWGVSHJNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1(CCC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



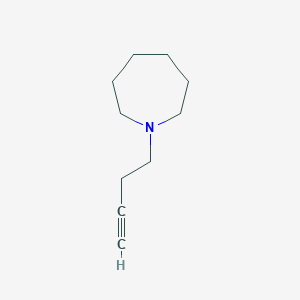
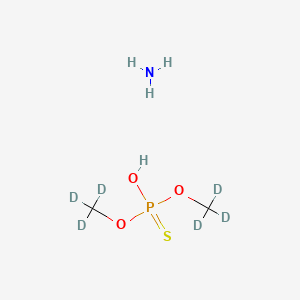
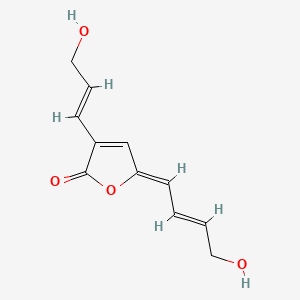
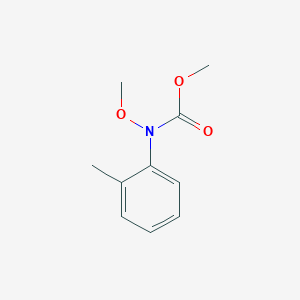
![tert-butyl N-[(2S,3S)-1-[(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-3-[(4-methoxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13438706.png)


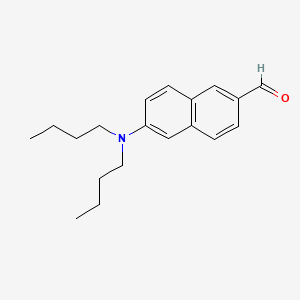
![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B13438737.png)
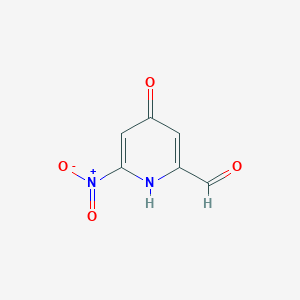
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one](/img/structure/B13438752.png)
![1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13438759.png)

